molecular formula C7H7NO2 B2498097 5-Cyclopropyl-1,2-oxazole-3-carbaldehyde CAS No. 1430463-82-3

5-Cyclopropyl-1,2-oxazole-3-carbaldehyde

Cat. No.: B2498097
CAS No.: 1430463-82-3
M. Wt: 137.138
InChI Key: HLLGIHNNWDNYJH-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1,2-oxazole-3-carbaldehyde is a chemical compound with the molecular formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol It is an isoxazole derivative, characterized by a cyclopropyl group attached to the 5-position of the isoxazole ring and an aldehyde group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-1,2-oxazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropylamine with glyoxylic acid, followed by cyclization to form the isoxazole ring . The reaction conditions often require the use of a suitable solvent, such as ethanol, and a catalyst, such as p-toluenesulfonic acid, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1,2-oxazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Cyclopropyl-1,2-oxazole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1,2-oxazole-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The isoxazole ring may also interact with biological receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1,2-oxazole-3-carbaldehyde: Similar structure but with a methyl group instead of a cyclopropyl group.

    5-Phenyl-1,2-oxazole-3-carbaldehyde: Contains a phenyl group instead of a cyclopropyl group.

    5-Ethyl-1,2-oxazole-3-carbaldehyde: Features an ethyl group in place of the cyclopropyl group.

Uniqueness

5-Cyclopropyl-1,2-oxazole-3-carbaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-cyclopropyl-1,2-oxazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-4-6-3-7(10-8-6)5-1-2-5/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLGIHNNWDNYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1430463-82-3
Record name 5-cyclopropyl-1,2-oxazole-3-carbaldehyde
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